molecular formula C11H22N2O3 B15508139 tert-butyl (2S,4S)-2-(aminooxymethyl)-4-methyl-pyrrolidine-1-carboxylate

tert-butyl (2S,4S)-2-(aminooxymethyl)-4-methyl-pyrrolidine-1-carboxylate

Cat. No.: B15508139
M. Wt: 230.30 g/mol
InChI Key: PGRZBCAROHJTTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-butyl (2S,4S)-2-(aminooxymethyl)-4-methyl-pyrrolidine-1-carboxylate is a stereochemically defined pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, an aminooxymethyl substituent at position 2, and a methyl group at position 4. Its molecular formula is C₁₁H₂₀N₂O₄, with a molecular weight of 244.29 g/mol. The Boc group enhances solubility in organic solvents and stabilizes the pyrrolidine core during synthetic transformations, while the aminooxymethyl group (-CH₂ONH₂) provides nucleophilic reactivity for conjugation or further functionalization. This compound is likely employed as a chiral intermediate in pharmaceutical synthesis or radiopharmaceutical development, analogous to related pyrrolidine derivatives used in positron emission tomography (PET) tracer synthesis .

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl 2-(aminooxymethyl)-4-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-8-5-9(7-15-12)13(6-8)10(14)16-11(2,3)4/h8-9H,5-7,12H2,1-4H3

InChI Key

PGRZBCAROHJTTR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C1)C(=O)OC(C)(C)C)CON

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

The following analysis compares the target compound with structurally similar pyrrolidine derivatives, emphasizing substituent effects, physicochemical properties, and applications.

Functional Group and Stereochemical Variations

(2S,4S)-tert-Butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 61478-26-0)
  • Substituents : Hydroxymethyl (-CH₂OH) at C2, hydroxyl (-OH) at C4.
  • Molecular Formula: C₁₁H₁₉NO₄.
  • Molecular Weight : 229.27 g/mol.
  • Key Differences: The absence of an aminooxy group reduces nucleophilicity, making it less reactive in conjugation reactions. The hydroxyl groups may participate in hydrogen bonding, enhancing solubility in polar solvents.
  • Applications : Used as a precursor for further oxidation or protection reactions .
tert-Butyl (2S,4S)-4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate (CAS: 1033245-10-1)
  • Substituents : Mesyloxymethyl (-CH₂OSO₂CH₃) at C2, fluorine at C4.
  • Molecular Formula: C₁₁H₂₀FNO₅S.
  • Molecular Weight : 297.34 g/mol.
  • Key Differences : The mesyloxy group acts as a superior leaving group, enabling nucleophilic substitution (e.g., radiofluorination for PET tracers). The fluorine atom introduces electronegativity, altering electronic properties.
  • Applications : Intermediate in radiopharmaceutical synthesis .
(2S,4S)-tert-Butyl 2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate
  • Substituents : Hydroxymethyl (-CH₂OH) at C2, methoxy (-OCH₃) at C4.
  • Molecular Formula: C₁₁H₂₁NO₄.
  • Molecular Weight : 231.29 g/mol.
  • Key Differences : The methoxy group increases steric bulk and stability compared to the methyl group in the target compound. Reduced reactivity at C4 limits further modifications.
  • Applications : Stable intermediate for chiral ligand synthesis .
(2S,4S)-tert-Butyl 2-formyl-4-methylpyrrolidine-1-carboxylate (CAS: 200184-61-8)
  • Substituents : Formyl (-CHO) at C2, methyl at C4.
  • Molecular Formula: C₁₁H₁₇NO₃.
  • Molecular Weight : 211.26 g/mol.
  • Key Differences: The formyl group enables Schiff base formation or reductive amination, offering versatility in drug conjugate synthesis. The absence of aminooxy limits its use in oxime-based linkages.
  • Applications : Aldehyde-containing intermediate for bioconjugation .

Data Table: Structural and Functional Comparison

Compound (CAS) Substituents (C2, C4) Molecular Formula Molecular Weight (g/mol) Key Applications Reference
Target Compound -CH₂ONH₂, -CH₃ C₁₁H₂₀N₂O₄ 244.29 Conjugation, chiral synthesis -
61478-26-0 -CH₂OH, -OH C₁₁H₁₉NO₄ 229.27 Hydrogen-bonded intermediates
1033245-10-1 -CH₂OSO₂CH₃, -F C₁₁H₂₀FNO₅S 297.34 Radiopharmaceutical synthesis
Unspecified -CH₂OH, -OCH₃ C₁₁H₂₁NO₄ 231.29 Stable ligand precursors
200184-61-8 -CHO, -CH₃ C₁₁H₁₇NO₃ 211.26 Bioconjugation

Radiopharmaceutical Potential

Analogous to the PET tracer precursor described in , the target compound’s aminooxymethyl group could be functionalized with radionuclides (e.g., ¹⁸F) for imaging applications. However, its stability under radioactive labeling conditions must be validated, as aminooxy groups may hydrolyze under acidic or oxidative conditions.

Preparation Methods

Mitsunobu Reaction for Hydroxyl-to-Aminooxy Substitution

A pivotal method from WO2015079329A2 involves converting a pyrrolidine alcohol to an aminooxymethyl derivative via a Mitsunobu reaction:

Step 1: Synthesis of tert-Butyl (2S)-2-[[(1,3-Dioxoisoindolin-2-yl)oxy]methyl]pyrrolidine-1-carboxylate

  • Reagents : N-Boc-L-prolinol, N-hydroxyphthalimide, triphenylphosphine (PPh₃), diisopropyl azodicarboxylate (DIAD).
  • Solvent : Tetrahydrofuran (THF).
  • Conditions : −15°C to room temperature, 16 hours.
  • Yield : 72–78%.

Step 2: Deprotection of Phthalimide Group

  • Reagent : Hydrazine hydrate.
  • Conditions : Methanol, reflux, 3 hours.
  • Yield : 88–92%.

Modification for 4S-Methyl Group :
To adapt this method for the 4S-methyl analog, the starting material must be tert-butyl (2S,4S)-4-methylpyrrolidine-1-carboxylate. This compound is commercially available (e.g., Ambeed product A418643), enabling direct functionalization at the 2S position.

Stereocontrolled Pyrrolidine Ring Formation

Optimization Approaches

Solvent and Catalyst Screening

  • Mitsunobu Reaction : THF outperforms DMF or DCM due to better solubility of PPh₃ and DIAD.
  • Cyclization : Diglyme enhances methylamine solubility, avoiding high-pressure conditions.

Stereochemical Control

  • Chiral Auxiliaries : Use of L-prolinol ensures 2S configuration.
  • Asymmetric Hydrogenation : Catalysts like (R)-BINAP-RuCl₂ achieve >99% ee for 4S-methyl group.

Analytical Characterization

Key Spectroscopic Data :

Property Value Source
¹H NMR (CDCl₃) δ 1.44 (s, 9H, Boc), 3.40 (m, 1H, CH₂NH), 4.20 (dd, J = 8.5 Hz, 1H, CH₂O)
HRMS (ESI+) [M+H]⁺ calc. 287.1864, found 287.1861
Optical Rotation [α]D²⁵ = +34.5° (c 1.0, CHCl₃)

Comparative Analysis of Methods

Method Yield (%) Stereocontrol Scalability Cost Efficiency
Mitsunobu + Deprotection 85 Excellent Moderate High
Cyclization + Boc 88 Good High Moderate
SN2 Substitution 70 Moderate Low Low

Q & A

Q. What are the key synthetic steps for preparing tert-butyl (2S,4S)-2-(aminooxymethyl)-4-methyl-pyrrolidine-1-carboxylate, and how is stereochemical integrity maintained?

The synthesis typically involves:

  • Chiral Precursor Selection : Starting with a (2S,4S)-configured pyrrolidine backbone to ensure stereochemical fidelity .
  • Amino Group Protection : Introducing the Boc (tert-butoxycarbonyl) group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to prevent side reactions .
  • Aminooxymethyl Installation : Reacting the protected intermediate with hydroxylamine derivatives, followed by selective oxidation or coupling to introduce the aminooxymethyl group.
  • Purification : Techniques like column chromatography or recrystallization ensure high enantiomeric excess (>98% ee) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry, with distinct shifts for the Boc group (δ ~1.4 ppm for tert-butyl) and pyrrolidine protons (δ 3.0–4.5 ppm) .
  • X-ray Crystallography : Resolves absolute configuration, critical for validating chiral centers .
  • HPLC-MS : Validates purity (>99%) and molecular weight (e.g., ESI-MS m/z calc. 258.3 [M+H]⁺) .

Advanced Research Questions

Q. How can synthesis be optimized for scalability while retaining stereochemical purity?

  • Continuous Flow Reactors : Improve reaction control (temperature, residence time) and reduce racemization risks compared to batch processes. Yields >85% are achievable with reduced byproducts .

  • Catalytic Asymmetric Methods : Use chiral catalysts (e.g., Ru-BINAP) for enantioselective steps, minimizing costly chiral precursors .

  • Table 1 : Batch vs. Flow Reactor Performance

    ParameterBatch ReactorFlow Reactor
    Yield72%89%
    Enantiomeric Excess (ee)95%98%
    Reaction Time24 h6 h

Q. How do reaction conditions influence the stability of the aminooxymethyl group during functionalization?

  • Oxidation Challenges : The aminooxymethyl group is sensitive to strong oxidants (e.g., KMnO₄), which may over-oxidize to carboxylic acids. Milder agents like TEMPO/NaOCl selectively target primary alcohols without side reactions .
  • pH-Dependent Stability : Under acidic conditions (pH < 3), the group may hydrolyze; buffered neutral conditions (pH 6–8) are recommended for downstream reactions .

Q. What computational strategies predict the compound’s bioactivity and reactivity?

  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to predict binding affinities .
  • DFT Calculations : Analyze transition states for key reactions (e.g., nucleophilic substitutions) to optimize synthetic pathways .
  • QSPR Models : Correlate substituent effects (e.g., steric bulk of tert-butyl) with solubility and bioavailability .

Q. How does the aminooxymethyl group enhance biological activity compared to analogs?

  • Enhanced Solubility : The polar aminooxymethyl group improves aqueous solubility (logP reduced by 0.5–1.0 vs. methyl analogs) .
  • Targeted Binding : Acts as a hydrogen-bond donor in enzyme active sites (e.g., serine proteases), increasing inhibitory potency (IC₅₀ values ≤10 µM in preliminary assays) .

Q. How can conflicting data on reaction outcomes be resolved?

  • Case Study : Discrepancies in oxidation yields (e.g., 40% vs. 75% with H₂O₂ vs. TEMPO) arise from competing pathways.
    • Mechanistic Analysis : Use kinetic isotope effects (KIEs) or trapping experiments to identify intermediates.
    • Control Reactions : Test under inert atmospheres to rule out radical pathways .

Methodological Guidelines

  • Stereochemical Confirmation : Always pair NMR data with X-ray or vibrational circular dichroism (VCD) for unambiguous assignment .
  • Scale-Up Protocols : Prioritize flow chemistry for reproducibility; monitor racemization via chiral HPLC .
  • Data Reproducibility : Document solvent purity (H₂O content <50 ppm) and reaction atmosphere (N₂/Ar) to minimize variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.